molecular formula C17H12N2O B6602742 4-(1H-perimidin-2-yl)phenol CAS No. 3411-91-4

4-(1H-perimidin-2-yl)phenol

Cat. No. B6602742
CAS RN: 3411-91-4
M. Wt: 260.29 g/mol
InChI Key: JSOGNFUNZQJYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-perimidin-2-yl)phenol, also known as 4-HPP, is a synthetic compound that has been used in a variety of scientific applications. It is a derivative of phenol, and is characterized by a perimidine group attached to the phenol ring. 4-HPP has been shown to have a range of biochemical and physiological effects, and is used in a variety of lab experiments.

Scientific Research Applications

4-(1H-perimidin-2-yl)phenol has been used in a variety of scientific research applications. It has been used in cell culture experiments to study the effects of oxidative stress on cells. It has also been used to study the effects of oxidative stress on cell metabolism and gene expression. In addition, 4-(1H-perimidin-2-yl)phenol has been used to study the effects of oxidative stress on organ systems in animal models.

Mechanism of Action

The mechanism of action of 4-(1H-perimidin-2-yl)phenol is not fully understood. However, it is believed that the perimidine group of 4-(1H-perimidin-2-yl)phenol is able to interact with the reactive oxygen species (ROS) generated during oxidative stress. The ROS are then scavenged by 4-(1H-perimidin-2-yl)phenol, preventing them from causing damage to cells.
Biochemical and Physiological Effects
4-(1H-perimidin-2-yl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, as well as to protect cells from oxidative damage. It has also been shown to reduce inflammation and to improve cell survival. In addition, 4-(1H-perimidin-2-yl)phenol has been shown to improve the function of the immune system, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(1H-perimidin-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable, which makes it ideal for use in cell culture experiments. However, there are some limitations to using 4-(1H-perimidin-2-yl)phenol in lab experiments. For example, it is not water soluble, which means that it must be dissolved in a solvent before it can be used. In addition, it is not very soluble in organic solvents, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-(1H-perimidin-2-yl)phenol in scientific research. For example, it could be used to study the effects of oxidative stress on the nervous system, as well as the effects of oxidative stress on aging and disease. In addition, it could be used to study the effects of oxidative stress on the immune system, as well as the effects of oxidative stress on cancer. Finally, it could be used to study the effects of oxidative stress on the cardiovascular system, as well as the effects of oxidative stress on metabolism.

Synthesis Methods

4-(1H-perimidin-2-yl)phenol is synthesized by a process known as the Sandmeyer reaction. This reaction involves the reaction of a diazonium salt with an activated aromatic compound, in this case the phenol ring of 4-(1H-perimidin-2-yl)phenol. The diazonium salt is generated from an amine, such as aniline, and a nitrous acid. The reaction is carried out in an aqueous medium, and the product is then isolated by filtration.

properties

IUPAC Name

4-(1H-perimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOGNFUNZQJYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-perimidin-2-yl)phenol

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